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Compound of Interest

Compound Name: 7-Oxooctanal

Cat. No.: B14670936 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

of 7-oxooctanal (CAS No. 36219-80-4), a bifunctional organic compound featuring both an

aldehyde and a ketone moiety. This document details the expected spectroscopic data from

Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS). The information herein is intended to aid in the identification, purification,

and quality control of 7-oxooctanal in research and development settings.

Chemical Structure and Properties
IUPAC Name: 7-oxooctanal[1]

Molecular Formula: C₈H₁₄O₂[1][2]

Molecular Weight: 142.20 g/mol [2]

CAS Number: 36219-80-4[2][3]

Spectroscopic Data
Due to the limited availability of public experimental spectra, the following sections present a

combination of predicted data and expected spectral features based on the chemical structure

of 7-oxooctanal.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

The predicted ¹H NMR spectrum of 7-oxooctanal in CDCl₃ would exhibit distinct signals

corresponding to the different proton environments.

Chemical Shift (δ)
(ppm)

Multiplicity Number of Protons Assignment

~9.77 Triplet 1H -CHO (Aldehyde)

~2.42 Triplet 2H -CH₂-CHO

~2.14 Singlet 3H -C(O)CH₃ (Ketone)

~2.45 Triplet 2H -CH₂-C(O)CH₃

~1.60 - 1.70 Multiplet 4H -CH₂-CH₂-CH₂-

~1.30 - 1.40 Multiplet 2H -CH₂- in middle

The predicted ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (δ) (ppm) Carbon Assignment

~202.4 C=O (Aldehyde)

~208.9 C=O (Ketone)

~43.9 -CH₂-CHO

~43.8 -CH₂-C(O)CH₃

~29.9 -C(O)CH₃

~29.1 Methylene Chain

~24.3 Methylene Chain

~21.9 Methylene Chain
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Infrared (IR) Spectroscopy
The IR spectrum of 7-oxooctanal is characterized by the presence of two distinct carbonyl

stretching frequencies.

Wavenumber (cm⁻¹) Functional Group Description

~1725 C=O (Aldehyde)

Strong, sharp absorption

characteristic of an aliphatic

aldehyde carbonyl stretch.

~1715 C=O (Ketone)

Strong, sharp absorption

characteristic of an aliphatic

ketone carbonyl stretch.

~2720 and ~2820 C-H (Aldehyde)

Two weak to medium bands

characteristic of the C-H

stretch of the aldehyde

functional group (Fermi

doublets).

2850-2960 C-H (Aliphatic)

Medium to strong absorptions

from the C-H stretching of the

methylene and methyl groups.

1350-1470 C-H (Aliphatic)
Bending vibrations for the

methylene and methyl groups.

Mass Spectrometry (MS)
Mass spectrometry of 7-oxooctanal would provide information on its molecular weight and

fragmentation pattern.
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m/z Ion Description

142 [M]⁺•

Molecular ion peak,

corresponding to the molecular

weight of 7-oxooctanal. This

peak may be of low intensity.

127 [M-CH₃]⁺
Loss of a methyl group from

the ketone side.

99 [M-CH₃CO]⁺ Loss of an acetyl radical.

58 [C₃H₆O]⁺•

Result of a McLafferty

rearrangement involving the

ketone carbonyl group, leading

to the enol radical cation of

acetone. This is often a

prominent peak for methyl

ketones.

43 [CH₃CO]⁺
Acetyl cation, a very common

fragment for methyl ketones.

29 [CHO]⁺
Formyl cation from the

aldehyde terminus.

Experimental Protocols
The following are general experimental protocols for the spectroscopic analysis of 7-
oxooctanal.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 10-20 mg of purified 7-oxooctanal.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,

CDCl₃).
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Transfer the solution to a clean, dry 5 mm NMR tube.

If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette to

remove any particulate matter.

Cap the NMR tube securely.

Data Acquisition (¹H and ¹³C):

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition

time, relaxation delay).

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required

for ¹³C due to its lower natural abundance and sensitivity.

Process the acquired data (Fourier transformation, phase correction, and baseline

correction).

Reference the spectra using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and

77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):

Place a small drop of 7-oxooctanal onto the surface of a clean, dry salt plate (e.g., NaCl or

KBr).

Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.

Mount the salt plates in the spectrometer's sample holder.

Data Acquisition:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b14670936?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14670936?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Record a background spectrum of the empty sample compartment.

Place the sample holder with the prepared salt plates into the beam path.

Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

The resulting spectrum should be displayed in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:

Prepare a dilute solution of 7-oxooctanal in a volatile organic solvent (e.g., dichloromethane

or ethyl acetate) at a concentration of approximately 1 mg/mL.

Further dilute the stock solution as necessary to be within the linear range of the instrument.

Data Acquisition:

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.

The sample is vaporized and separated on a capillary column (e.g., a non-polar column like

DB-5ms). A suitable temperature program should be used to ensure good separation.

The separated components elute from the column and enter the mass spectrometer.

Acquire mass spectra using electron ionization (EI) at 70 eV over a mass range of, for

example, m/z 20-200.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

chemical compound like 7-oxooctanal.
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Synthesis & Purification

Spectroscopic Analysis

Data Interpretation

Synthesis of 7-Oxooctanal Purification (e.g., Chromatography)

NMR (¹H, ¹³C)

IR Spectroscopy

Mass Spectrometry

Structure Elucidation Purity Assessment

Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of 7-oxooctanal.

Key Functional Groups for Spectroscopic Analysis
This diagram highlights the key functional groups within 7-oxooctanal that are of primary

interest in spectroscopic analysis.
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7-Oxooctanal Structure

Key Functional Groups

CH₃-C(=O)-(CH₂)₄-CH₂-CHO

Aldehyde Group
(-CHO)

IR: ~1725 cm⁻¹ (C=O)
¹H NMR: ~9.8 ppm
¹³C NMR: ~202 ppm

Ketone Group
(-C(O)CH₃)

IR: ~1715 cm⁻¹ (C=O)
¹H NMR: ~2.1 ppm
¹³C NMR: ~209 ppm

Alkyl Chain
(-(CH₂)₅-)

IR: 2850-2960 cm⁻¹ (C-H)
¹H NMR: ~1.3-2.5 ppm
¹³C NMR: ~20-45 ppm

Click to download full resolution via product page

Caption: Key functional groups of 7-oxooctanal and their characteristic spectroscopic signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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